molecular formula C18H23N3O3 B2462493 1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 2309568-79-2

1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2462493
CAS No.: 2309568-79-2
M. Wt: 329.4
InChI Key: YPEVHPLDKMRSIR-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a dimethoxyphenyl group, a methylpyrazol group, and a piperidinylmethanone group, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the individual functional groups. The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative. The methylpyrazol group is often prepared via cyclization reactions involving hydrazines and diketones. The final step involves coupling these groups with a piperidinylmethanone moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzoyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine: shares similarities with other compounds that feature dimethoxyphenyl and pyrazol groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-14(9-10-19-20)15-6-4-5-11-21(15)18(22)13-7-8-16(23-2)17(12-13)24-3/h7-10,12,15H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEVHPLDKMRSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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